![molecular formula C19H16F2N2O2S B2691545 2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide CAS No. 946328-93-4](/img/structure/B2691545.png)
2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenoxy group could potentially be introduced via a nucleophilic substitution reaction .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetamide group could potentially undergo hydrolysis to produce an amine and a carboxylic acid .Scientific Research Applications
Thiazole Derivatives in Drug Discovery
Thiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. For example, research into thiazoles and their fused derivatives has uncovered compounds with significant antimicrobial activities against bacterial and fungal strains. Such studies highlight the potential of thiazole-containing compounds in developing new antimicrobial agents, offering insights into how the specific chemical under discussion could be explored for similar applications (Wardkhan et al., 2008).
Acetamide Derivatives in Anticancer Research
Acetamide derivatives, particularly those linked with thiazole, have been investigated for their antiproliferative activity. Studies have synthesized and evaluated various acetamide-linked thiazole derivatives for their effectiveness against cancer cell lines, offering a foundation for considering the compound for anticancer research. Such compounds have shown promise in inhibiting cancer cell growth, suggesting potential pathways for the development of new anticancer therapies (Alqahtani & Bayazeed, 2020).
Material Science Applications
Beyond biomedical applications, thiazole and acetamide derivatives have potential in materials science, particularly in the development of novel polymers and coatings with unique properties. While direct applications of the exact compound were not identified, the structural motifs it contains suggest its utility in synthesizing materials with specific desired characteristics, such as thermal stability, electrical conductivity, or biocompatibility.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the hepatocyte growth factor receptor .
Biochemical Pathways
Similar compounds have been found to act as agonists for pparα, -γ, and -δ , suggesting that this compound may also interact with these pathways.
Result of Action
Similar compounds have been found to possess a potent triple-acting pparα, -γ, and -δ agonist profile , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c20-14-4-6-17(7-5-14)25-11-18(24)22-9-8-16-12-26-19(23-16)13-2-1-3-15(21)10-13/h1-7,10,12H,8-9,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSQVEPOGXBEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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